4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

This specific oxazole-thiophene building block features a reactive chloromethyl handle for precise nucleophilic substitution and a unique electronic profile from its 5-methyl and thiophene substituents. Its defined 95%+ purity and regiochemistry ensure consistent SAR and cross-coupling yields, eliminating class-level variability for kinase inhibitor and materials research.

Molecular Formula C9H8ClNOS
Molecular Weight 213.68 g/mol
CAS No. 202595-63-9
Cat. No. B1352180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole
CAS202595-63-9
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CS2)CCl
InChIInChI=1S/C9H8ClNOS/c1-6-7(5-10)11-9(12-6)8-3-2-4-13-8/h2-4H,5H2,1H3
InChIKeyPLUQESCJPNWDFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole (CAS 202595-63-9): Procurement-Grade Oxazole-Thiophene Heterocycle


4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic organic compound characterized by an oxazole core, a 5-methyl substituent, a reactive 4-chloromethyl group, and a 2-thiophen-2-yl moiety . With a molecular weight of 213.68 g/mol and formula C9H8ClNOS [1], this compound serves as a versatile building block in medicinal chemistry, organic synthesis, and materials science . The chloromethyl group acts as an electrophilic handle for nucleophilic substitution, while the thiophene and oxazole rings contribute to aromatic stability and potential biological interactions . The compound is commercially available in purities of at least 95% and is intended strictly for research and development use .

Why Generic Substitution Fails for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole


Within the class of chloromethyl-substituted oxazoles, seemingly minor structural variations lead to substantial differences in reactivity, physicochemical properties, and synthetic utility. Generic substitution is inadvisable because the specific pattern of substitution on the oxazole ring dictates nucleophilic substitution kinetics, potential for cross-coupling reactions, and ultimate biological or material performance . For instance, the 5-methyl group on the target compound alters the electronic environment of the chloromethyl group and oxazole ring compared to non-methylated analogs, which can impact reaction yields and product selectivity . Furthermore, the thiophene-2-yl moiety contributes distinct aromatic and electronic characteristics compared to other heteroaryl substituents [1]. Procurement decisions must be driven by quantitative differentiation, as detailed below, rather than by the assumption of class-level interchangeability.

Quantitative Differentiation Guide: 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole vs. Structural Analogs


Synthetic Yield Comparison: 4-Chloromethyl-5-methyl Oxazole vs. 4-Chloromethyl Non-Methylated Analog

The presence of a 5-methyl group in 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole provides a subtle but impactful difference in synthetic efficiency compared to its non-methylated counterpart. While direct head-to-head yield data for this specific compound is absent, class-level inference from oxazole synthesis methodologies indicates that methyl-substituted oxazoles can be obtained in yields of 50-80% under optimized conditions [1], whereas non-methylated analogs often exhibit lower yields due to reduced regioselectivity during cyclization. This suggests that the 5-methyl group may contribute to improved synthetic accessibility, a critical factor for large-scale procurement.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Structural Distinction: Regioisomeric Chloromethyl Placement and Reactivity

The regioisomeric placement of the chloromethyl group at the 4-position of the oxazole ring, as opposed to the 2- or 5-positions, confers distinct reactivity and synthetic utility. This compound, 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole, is explicitly differentiated from its 2-chloromethyl isomer (CAS 185246-17-7) and 5-chloromethyl isomer (CAS 172649-57-9) . In nucleophilic substitution reactions, the 4-chloromethyl group is sterically and electronically influenced by the adjacent 5-methyl group, which can modulate reaction rates and product distributions compared to the 2- or 5-substituted analogs . This regiochemical specificity is crucial for projects requiring a defined synthetic handle.

Organic Synthesis Nucleophilic Substitution Drug Design

Purity Specification Benchmarking for Reproducible Research

Procurement of research-grade chemicals requires adherence to defined purity standards to ensure experimental reproducibility. 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole is routinely offered with a minimum purity specification of 95%, as confirmed by multiple reputable vendors . This baseline is comparable to that of the closely related analog 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole (CAS 54679-74-2), which is also supplied at ≥95% purity . While no direct analytical comparison exists, this establishes that the target compound meets the same commercial purity threshold as a widely used analog, ensuring it is suitable for standard research applications without requiring additional purification steps.

Chemical Procurement Quality Control Reproducible Science

Optimal Application Scenarios for 4-(Chloromethyl)-5-methyl-2-(thiophen-2-yl)-1,3-oxazole Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The 4-(chloromethyl) group serves as a key electrophilic handle for introducing diverse amines, thiols, and other nucleophiles to generate libraries of oxazole-thiophene derivatives . Given the established role of oxazole-containing compounds as kinase inhibitors [1], this scaffold is particularly suited for projects targeting kinases such as Flt-3 or Syk. The defined 95% purity and specific regiochemistry ensure consistent structure-activity relationship (SAR) data.

Organic Synthesis: Intermediate for Advanced Heterocyclic Frameworks

The combination of a reactive chloromethyl group and an aromatic thiophene moiety enables this compound to function as a versatile intermediate in multi-step syntheses . It can undergo nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Stille), and subsequent functionalization to build complex molecules for pharmaceutical and agrochemical research. The 5-methyl group provides additional steric and electronic tuning for downstream reactions.

Materials Science: Precursor for Organic Electronic Components

Oxazole and thiophene rings are common motifs in organic semiconductors and light-emitting diodes (OLEDs) due to their electronic properties . This compound's defined structure and commercial availability in research quantities (e.g., 100mg to 1g) make it suitable for exploratory materials research, enabling the synthesis of novel conjugated polymers or small-molecule emitters. The chloromethyl group can be used to attach the chromophore to polymer backbones or surfaces.

Chemical Biology: Development of Activity-Based Probes (ABPs)

The chloromethyl group can be exploited as a warhead for covalent modification of proteins or as a linker attachment point for fluorophores or biotin tags . The oxazole-thiophene core may impart favorable cell permeability and target engagement properties. This application scenario directly leverages the compound's unique structure for designing tools to study enzyme function in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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